trans-Hexahydroisobenzofuran-1,3-dione
Overview
Description
trans-Hexahydroisobenzofuran-1,3-dione: is an organic compound with the molecular formula C8H10O3 It is a colorless crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Indane Derivatives: One method involves the oxidation of indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water.
Hydrogenation of Tetrahydrophthalic Anhydride: Another method involves the hydrogenation of tetrahydrophthalic anhydride in the presence of a suitable catalyst to yield trans-hexahydroisobenzofuran-1,3-dione.
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of tetrahydrophthalic anhydride under controlled conditions. This process is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of trans-hexahydroisobenzofuran-1,3-dione.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of trans-hexahydroisobenzofuran-1,3-dione involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
cis-Hexahydroisobenzofuran-1,3-dione: A stereoisomer with different spatial arrangement of atoms.
Tetrahydrophthalic Anhydride: A precursor used in the synthesis of trans-hexahydroisobenzofuran-1,3-dione.
Isobenzofuran-1,3-dione: A related compound with a different degree of hydrogenation.
Uniqueness:
Biological Activity
trans-Hexahydroisobenzofuran-1,3-dione (trans-HHPA) is an organic compound with significant potential in pharmacology and material science. This article discusses its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
trans-HHPA is characterized by its bicyclic structure featuring a hexahydroisobenzofuran arrangement with two carbonyl groups at positions 1 and 3. The molecular formula is , with a molecular weight of approximately 154.16 g/mol. Its unique structural properties contribute to its reactivity and biological activities, making it a valuable compound in various applications.
Pharmacological Properties
Recent studies indicate that trans-HHPA exhibits anticonvulsant properties , suggesting its potential for treating epilepsy and related disorders. The compound's mechanism of action involves interactions with various molecular targets, acting as either an electrophile or nucleophile depending on the reaction conditions.
Table 1: Summary of Biological Activities
Cytotoxicity Studies
In vitro studies have demonstrated that trans-HHPA can exhibit cytotoxic effects depending on dosage. For instance, secondary metabolites derived from trans-HHPA were tested for cytotoxicity against various cell lines, revealing significant dose-dependent responses .
Synthesis Methods
Trans-HHPA can be synthesized through various methodologies. One notable method involves the oxidation of indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water. This process yields isobenzofuran-1,3-diones, which are essential intermediates in organic synthesis.
Table 2: Synthesis Overview
Methodology | Description |
---|---|
Oxidation of Indane Derivatives | Utilizes molecular oxygen and H2O2 in subcritical water |
Esterification followed by Hydrogenation | Produces derivatives with varied functional groups |
Case Study 1: Anticonvulsant Activity
A study explored the anticonvulsant effects of trans-HHPA in animal models. The results indicated a significant reduction in seizure frequency compared to control groups, highlighting the compound's therapeutic potential.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of trans-HHPA on human cancer cell lines. The findings revealed that at higher concentrations, trans-HHPA induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Properties
IUPAC Name |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTGBJKUEZFXGO-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449118 | |
Record name | trans-Hexahydroisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71749-03-6, 14166-21-3 | |
Record name | trans-Hexahydroisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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